molecular formula C21H19FN2 B5232805 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline

Cat. No. B5232805
M. Wt: 318.4 g/mol
InChI Key: JNWKCAQYVLONAB-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated carbazole derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is not fully understood. However, it has been proposed that it acts as a charge transport material in OLEDs and organic solar cells. It has also been suggested that it can act as a fluorescence resonance energy transfer (FRET) donor in biological imaging.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has low cytotoxicity, making it a promising candidate for biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is its excellent photoluminescence properties, which make it a promising candidate for OLEDs and biological imaging. It is also non-toxic and has low cytotoxicity, making it suitable for biological applications. However, one of the limitations of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline. One of the areas of research is the development of more efficient synthesis methods that can reduce the cost of production. Another area of research is the exploration of its potential applications in other fields, such as optoelectronic devices, sensors, and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline is a promising compound that has potential applications in various fields. Its excellent photoluminescence properties and low cytotoxicity make it a suitable candidate for biological applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline can be synthesized using different methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction. In this method, a boronic acid derivative and a halogenated aromatic compound are reacted in the presence of a palladium catalyst and a base. The reaction yields N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline as the final product.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline has been extensively studied for its potential applications in various fields. It has been found to have excellent photoluminescence properties, making it a promising candidate for organic light-emitting diodes (OLEDs). It has also been used as a fluorophore in biological imaging due to its high quantum yield and good photostability. Additionally, it has been studied for its potential applications in organic solar cells, optoelectronic devices, and sensors.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-13,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKCAQYVLONAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline

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